molecular formula C13H16N2OS B11938186 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- CAS No. 6169-76-2

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)-

Cat. No.: B11938186
CAS No.: 6169-76-2
M. Wt: 248.35 g/mol
InChI Key: RGXKSWQEHRALRO-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- is a heterocyclic compound featuring a benzoxazolethione core (a fused benzene and oxazole ring with a thione group at position 2) and a piperidinylmethyl substituent at position 3.

Properties

CAS No.

6169-76-2

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C13H16N2OS/c17-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2

InChI Key

RGXKSWQEHRALRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3OC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazolethione Family

Key Compounds :

  • 2(3H)-Benzoxazolethione, 5-heptyl ()
  • 2(3H)-Benzoxazolethione, 6-methyl ()
  • 2(3H)-Benzoxazolethione, 5,6-dimethyl ()

Comparison :

  • Substituent Effects: The target compound’s piperidinylmethyl group introduces a bulky, basic substituent compared to alkyl chains (e.g., heptyl or methyl).
  • Physicochemical Properties : Alkyl-substituted derivatives (e.g., 5-heptyl) likely exhibit higher lipophilicity, whereas the piperidinylmethyl group balances hydrophilicity and lipophilicity due to its tertiary amine .
  • Biological Relevance : Alkyl-substituted benzoxazolethiones are often explored for antimicrobial applications, while piperidinylmethyl derivatives may target neurological or metabolic pathways due to their basicity .

Benzoxazolone Derivatives with Piperidinyl/Piperazino Substituents

Key Compounds :

  • 3-(1-Piperidinylmethyl)-2(3H)-benzoxazolone ()
  • 5-Chloro-3-{[4-(2-ethylbenzyl)]piperazino-1-yl}-2-benzoxazolone ()

Comparison :

  • Core Structure : Replacement of the thione (C=S) in benzoxazolethione with a ketone (C=O) in benzoxazolone reduces electron-withdrawing effects, altering reactivity and binding affinity .

Benzothiazolethione Analogues

Key Compound :

  • 3-(Piperidinomethyl)benzothiazole-2(3H)-thione (CAS 6957-11-5; )

Comparison :

  • Core Structure : Replacement of oxygen in benzoxazolethione with sulfur (benzothiazolethione) increases molecular polarizability and thione stability.
  • Physicochemical Properties :
    • Molecular weight: 264.41 g/mol (benzothiazolethione) vs. ~299 g/mol (estimated for the target compound).
    • Melting point: 158°C (benzothiazolethione) vs. data unavailable for the target compound.
  • Biological Implications : Benzothiazolethiones are often explored as kinase inhibitors or antimicrobial agents due to sulfur’s electronegativity and metal-binding capacity .

Piperidinylmethyl-Substituted Heterocycles in Other Systems

Key Compounds :

  • [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)- (CAS 99027-26-6; )
  • Benzenemethanol,3-(1-piperidinylmethyl) ()

Comparison :

  • Core Diversity: These compounds feature pyrimidinone or benzenemethanol cores instead of benzoxazolethione.
  • Applications: Pyrimidinone derivatives are common in anticancer research, whereas benzenemethanol analogues may serve as intermediates in drug synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference
2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- Benzoxazolethione Piperidinylmethyl ~299 (estimated) Under investigation Multi-step alkylation
3-(Piperidinomethyl)benzothiazole-2(3H)-thione Benzothiazolethione Piperidinylmethyl 264.41 Antimicrobial/Kinase inhibition Nucleophilic substitution
5-Chloro-3-{[4-(2-ethylbenzyl)]piperazino-1-yl}-2-benzoxazolone Benzoxazolone Piperazino-ethylbenzyl ~380 (estimated) Anti-caspase-3 (IC₅₀: ~5 µM) Multi-component coupling
2(3H)-Benzoxazolethione, 5-heptyl Benzoxazolethione Heptyl ~265 (estimated) Antimicrobial Direct alkylation
[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)- Pyrimidinone Piperidinylmethyl 299.39 Anticancer (preclinical) Cyclocondensation

Research Findings and Implications

  • Antiulcer Activity: Piperidinylmethyl-substituted N-phenoxypropylacetamides () demonstrate dual gastric acid antisecretory and cytoprotective effects, suggesting the target compound may share similar mechanisms if tested .
  • Anticaspase-3 Potential: Benzoxazolone derivatives with piperazino groups show promise in modulating apoptosis, highlighting the importance of nitrogen positioning in substituents .
  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of benzoxazolethione with a piperidinylmethyl halide, analogous to methods in and .

Biological Activity

2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- (CAS No. 6169-76-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C11H12N2OS
  • Molecular Weight : 220.29 g/mol
  • IUPAC Name : 3-(1-piperidinylmethyl)-2(3H)-benzoxazolethione

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds, including 2(3H)-Benzoxazolethione, exhibit varying degrees of antimicrobial activity. In a study involving multiple benzoxazole derivatives, it was found that some compounds showed selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

  • Minimum Inhibitory Concentrations (MIC) :
    • Bacillus subtilis: MIC values ranged from 32 to 128 µg/mL for active derivatives.
    • Candida albicans: MIC values were generally higher, indicating lower efficacy against this fungal strain.

Antifungal Activity

The antifungal properties of benzoxazole derivatives have been noted in various studies. The presence of electron-donating groups on the phenyl ring significantly enhances antifungal activity. For instance, compounds with methoxy or dimethylamino substituents demonstrated improved efficacy against fungal pathogens.

Anticancer Activity

The anticancer potential of 2(3H)-Benzoxazolethione has been investigated through various assays on cancer cell lines. Notably, the compound exhibited cytotoxic effects on several cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)25
PC3 (Prostate)30

These results suggest that while the compound exhibits significant cytotoxicity, further structural modifications may enhance its selectivity and potency against specific cancer types.

The mechanism by which 2(3H)-Benzoxazolethione exerts its biological effects involves interaction with specific molecular targets:

  • Protein Interaction : The piperidinylmethyl group may facilitate binding to hydrophobic pockets in proteins, potentially modulating enzyme activities.
  • Cell Signaling Pathways : The compound may interfere with cellular signaling pathways involved in proliferation and apoptosis, leading to reduced viability in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A comprehensive screening of various benzoxazole derivatives revealed that only a subset exhibited significant antibacterial and antifungal properties. The structure–activity relationship indicated that modifications to the benzoxazole core could enhance efficacy against specific pathogens .
  • Cytotoxicity Assessment :
    • Research involving different cancer cell lines demonstrated that certain derivatives of benzoxazole showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential therapeutic agents .
  • Mechanistic Insights :
    • Investigations into the molecular interactions of benzoxazole derivatives have highlighted their ability to disrupt DNA replication processes through intercalation and to inhibit specific enzymes involved in metabolic pathways .

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